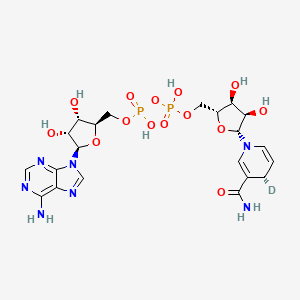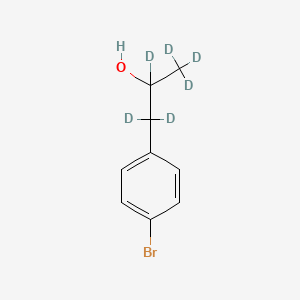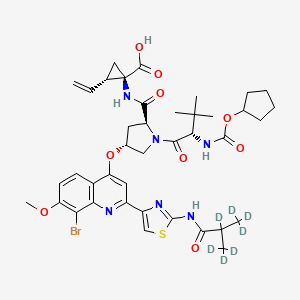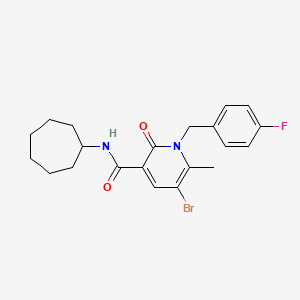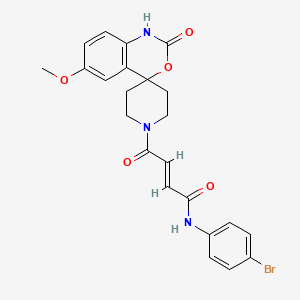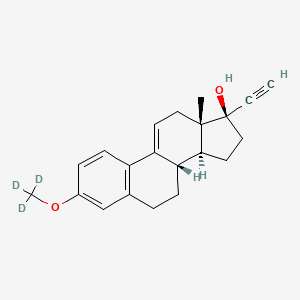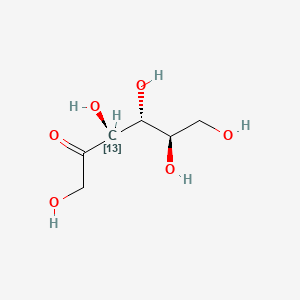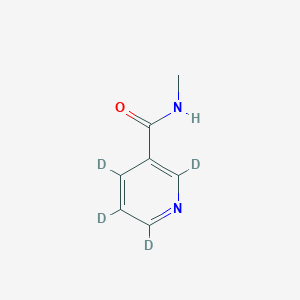
N-Methylnicotinamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylnicotinamide-d4 is a deuterium-labeled derivative of N-Methylnicotinamide, an endogenous metabolite involved in nicotinamide metabolism. This compound is primarily used in scientific research as a stable isotope for tracing and quantification purposes. The deuterium labeling allows for precise tracking in metabolic studies, making it a valuable tool in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylnicotinamide-d4 is synthesized by incorporating deuterium into N-Methylnicotinamide. The process typically involves the methylation of nicotinamide using deuterated methylating agents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to achieve a product with a deuterium incorporation rate of over 98% .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylnicotinamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction reactions can convert this compound back to its reduced form.
Substitution: This involves the replacement of functional groups within the compound, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids are employed under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-Methyl-3-pyridinecarboxamide .
Applications De Recherche Scientifique
N-Methylnicotinamide-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinamide metabolism.
Biology: Helps in studying the role of nicotinamide metabolism in various biological processes, including cellular energy production and DNA repair.
Medicine: Investigated for its potential therapeutic effects in conditions related to nicotinamide metabolism, such as cancer and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals, particularly in the formulation of vitamin B3 supplements
Mécanisme D'action
N-Methylnicotinamide-d4 exerts its effects by participating in the nicotinamide metabolism pathway. It is methylated by nicotinamide N-methyltransferase, using S-adenosyl-L-methionine as the methyl donor. This reaction produces S-adenosyl-L-homocysteine and this compound. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its role in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylnicotinamide: An endogenous metabolite of nicotinamide, known for its anti-inflammatory and vasoprotective properties.
1,4-Dimethylpyridine: A structural analog of 1-Methylnicotinamide, studied for its potential anti-metastatic effects.
Uniqueness
N-Methylnicotinamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise metabolic tracing. This makes it a valuable tool in research applications where accurate quantification and tracking are essential .
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2,4,5,6-tetradeuterio-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10)/i2D,3D,4D,5D |
Clé InChI |
ZYVXHFWBYUDDBM-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NC)[2H] |
SMILES canonique |
CNC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


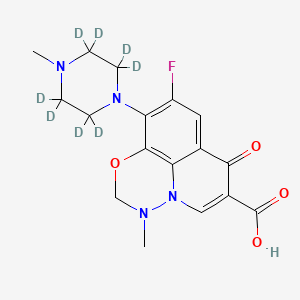
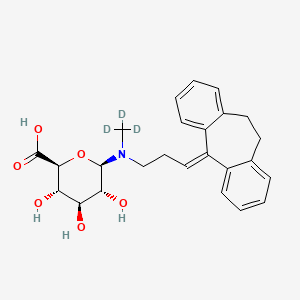
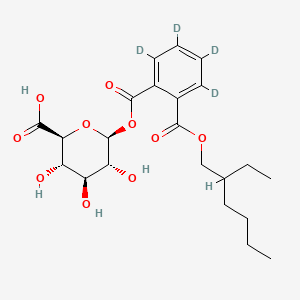
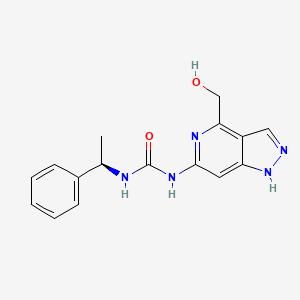
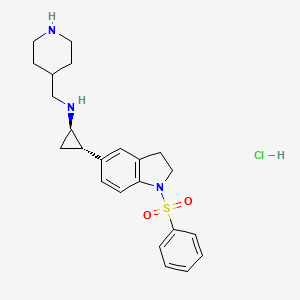
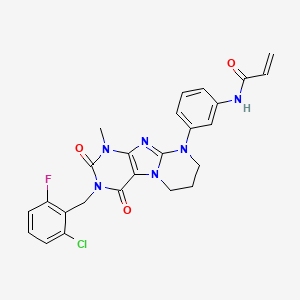
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
